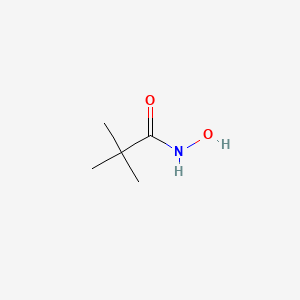

N-hydroxy-2,2-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)4(7)6-8/h8H,1-3H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDOYFPHCIRHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307435 | |

| Record name | N-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29740-67-8 | |

| Record name | NSC191034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of N-hydroxy-2,2-dimethylpropanamide for synthesis

Technical Guide: Chemical Properties & Synthetic Utility of -Hydroxy-2,2-dimethylpropanamide

Executive Summary

-Hydroxy-2,2-dimethylpropanamide-

Precursor for Isocyanates: Via the Lossen rearrangement, providing a non-phosgene route to tert-butyl isocyanate and related ureas.

-

Directing Group Precursor: It is the starting material for

-pivaloyloxy (PivO-) directing groups, which are critical for rhodium- and cobalt-catalyzed C–H functionalization due to their ability to act as an internal oxidant/leaving group.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Identity and Constants

| Property | Data | Notes |

| IUPAC Name | ||

| Common Name | Pivalohydroxamic Acid | |

| CAS Number | 29740-67-8 | Distinct from O-pivaloyl hydroxylamine (CAS 175205-26-4) |

| Molecular Formula | ||

| Molecular Weight | 117.15 g/mol | |

| Physical State | White crystalline solid | Mp ≈ 160–163 °C (dec) |

| Acidity ( | ~9.3 | Weakly acidic N–H/O–H; forms hydroxamate salts |

| BDE (N–O) | ~80 kcal/mol | Higher than dialkyl hydroxylamines (~70 kcal/mol) |

Solubility and Stability

-

Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and DMF. Moderately soluble in ethyl acetate. Poorly soluble in non-polar hydrocarbons (hexane) and cold water.

-

Stability: The tert-butyl group prevents

-proton abstraction, eliminating the risk of ketene formation or self-condensation common in linear hydroxamic acids. It is stable at room temperature but should be stored at 2–8 °C to prevent slow decomposition.

Synthesis of -Hydroxy-2,2-dimethylpropanamide

While reaction of pivaloyl chloride with hydroxylamine is possible, it often leads to mixtures of

Protocol: Hydroxaminolysis of Ethyl Pivalate

Reaction:

Step-by-Step Methodology:

-

Reagent Prep: Dissolve Hydroxylamine hydrochloride (1.5 equiv) in anhydrous Methanol (3 mL/mmol).

-

Base Addition: Cool to 0 °C. Add Potassium Hydroxide (3.0 equiv) dissolved in minimal MeOH dropwise. A white precipitate (KCl) will form. Stir for 30 min at 0 °C.

-

Substrate Addition: Add Ethyl Pivalate (1.0 equiv) dropwise to the hydroxylamine solution.

-

Reaction: Warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with

solution; product turns deep violet). -

Workup:

-

Filter off the KCl solid.

-

Concentrate the filtrate to ~20% volume.

-

Acidify carefully with 1M HCl to pH ~6.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane to obtain white crystals.

Core Synthetic Applications

The Lossen Rearrangement

This is the primary utility of pivalohydroxamic acid in bulk synthesis. It converts the hydroxamic acid into a highly reactive isocyanate without using toxic phosgene.

Mechanism:

-

Activation: The hydroxamic acid is

-acylated (or sulfonylated) to create a good leaving group. -

Base Mediation: Deprotonation of the N–H yields an anionic intermediate.

-

Rearrangement: Concerted migration of the tert-butyl group to the nitrogen with simultaneous loss of the leaving group creates the isocyanate.

Visualization of the Pathway:

Caption: The Lossen rearrangement pathway converting pivalohydroxamic acid to isocyanates via O-activation.

C–H Activation Directing Group ( -Pivaloyloxy)

In drug discovery, the

Synthesis of the Directing Group Reagent:

To use this chemistry, one typically synthesizes the

Mechanism of Directed C–H Activation:

-

Coordination: The amide carbonyl and the N-atom coordinate to the metal (

). -

C–H Cleavage: The metal inserts into the ortho-C–H bond (C-H Activation).

-

Reductive Elimination/Migration: The N–O bond is cleaved, transferring the oxygen to the metal or eliminating pivalate, often resulting in C–N or C–C bond formation depending on the coupling partner.

Caption: Catalytic cycle showing the N-pivaloyloxy group acting as both director and internal oxidant.

Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).[1]

-

Acute Toxicity: Harmful if swallowed.[1]

Handling Protocol:

-

PPE: Wear nitrile gloves and safety glasses.

-

Storage: Store in a tightly sealed container at 2–8 °C . Hydroxamic acids can undergo slow decomposition to isocyanates or hydrolysis if exposed to moisture and heat over prolonged periods.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction) to prevent runaway exotherms.

References

-

Organic Syntheses Procedure (O-Pivaloyl Derivative): Organic Syntheses2020 , 97, 207-216.[2] Link

-

Lossen Rearrangement Review: Chem. Rev.1943 , 33, 209–256. Link

-

C-H Activation (Rovis Group): J. Am. Chem. Soc.2010 , 132, 12780–12782. Link

-

BDE Studies of Hydroxamic Acids: J. Org. Chem.2003 , 68, 9563–9573. Link

-

General Hydroxamic Acid Synthesis: J. Org. Chem.2006 , 71, 7057.[3] Link

N-Pivaloyl Hydroxylamine: Structural Dynamics, Acidity, and Synthesis

Technical Guide for Research & Development

Executive Summary

N-Pivaloyl hydroxylamine , formally known as Pivalohydroxamic acid (PivHA), is a critical hydroxamic acid derivative characterized by the sterically bulky tert-butyl group attached to the carbonyl carbon. Unlike its structural isomer O-pivaloyl hydroxylamine (an electrophilic aminating reagent), PivHA functions primarily as a bidentate metal chelator and a pharmacophore in matrix metalloproteinase (MMP) inhibitors.

This guide provides a rigorous analysis of its molecular architecture, acid-base dissociation constants (pKa), and validated synthesis protocols, designed for application scientists and medicinal chemists.

Part 1: Molecular Architecture & Electronic Properties

Structural Identity

The physicochemical behavior of N-pivaloyl hydroxylamine is dictated by the interaction between the hydroxamate core ($ -C(=O)NHOH

-

IUPAC Name: N-hydroxy-2,2-dimethylpropanamide

-

Molecular Formula: $ C_5H_{11}NO_2 $[1]

-

Molecular Weight: 117.15 g/mol

-

CAS Number: 1118-37-2

Tautomerism and Conformation

Hydroxamic acids exhibit complex tautomeric equilibria. While the keto-amide form is thermodynamically dominant in the solid state and neutral aqueous solution, the molecule can access the imidic acid (enol-like) form. Furthermore, restricted rotation around the C-N bond creates cis (Z) and trans (E) conformers.

-

Z-Conformer (cis): The carbonyl oxygen and hydroxyl oxygen are on the same side. This conformation is energetically required for bidentate metal chelation (forming a 5-membered chelate ring).

-

E-Conformer (trans): Often the major species in solution due to reduced dipole-dipole repulsion, but inactive for chelation until isomerization occurs.

Visualization: Tautomeric & Conformational Equilibrium

Figure 1: The equilibrium shifts toward the Z-Keto form in the presence of metal ions ($ Fe^{3+}, Zn^{2+} $), driving the chelation process.

Part 2: Acid-Base Chemistry (The pKa Profile)

The acidity of N-pivaloyl hydroxylamine is a defining parameter for its efficacy as a ligand. The deprotonation occurs at the hydroxamic -NH-OH moiety.

pKa Values and Substituent Effects

Hydroxamic acids generally exhibit pKa values in the range of 8.8 – 9.5 . The pivaloyl group exerts a specific influence via the inductive effect (+I) of the tert-butyl group.

| Compound | Structure ($ R-CONHOH $) | pKa (Experimental) | Electronic Effect |

| Pivalohydroxamic Acid | $ R = t\text{-Butyl} $ | 9.2 – 9.4 | +I effect of $ tBu $ destabilizes anion slightly, raising pKa. |

| Acetohydroxamic Acid | $ R = Methyl $ | 9.35 | Standard aliphatic reference. |

| Benzohydroxamic Acid | $ R = Phenyl $ | 8.80 | Conjugation stabilizes anion, lowering pKa. |

Deprotonation Mechanism

There is historical debate regarding N- vs. O-deprotonation. Modern consensus (supported by X-ray crystallography of salts and NMR studies) indicates that in aqueous media, the N-H proton is the primary site of ionization, yielding a resonance-stabilized hydroxamate anion ($ [R-C(O)NO]^{-} \leftrightarrow [R-C(O^{-})=NO] $).

-

Implication: At physiological pH (7.4), N-pivaloyl hydroxylamine exists primarily in its neutral, protonated form (approx. 99%), requiring specific active site environments (e.g., Zinc active sites in MMPs) to facilitate deprotonation and binding.

Part 3: Synthesis & Characterization Protocol

Safety Warning: Hydroxylamine derivatives are potentially explosive if heated under confinement. The O-acylated byproducts can undergo Lossen rearrangement to form isocyanates.[2] Temperature control is critical.

Validated Synthesis Protocol

This protocol utilizes a Schotten-Baumann-type acylation in a biphasic or buffered aqueous system to favor N-acylation over O-acylation.

Reagents:

-

Hydroxylamine hydrochloride ($ NH_2OH \cdot HCl $)[3]

-

Pivaloyl chloride ($ tBuCOCl $)

-

Solvent: Ethyl Acetate / Water (1:1 mixture)

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine: Dissolve $ NH_2OH \cdot HCl $ (1.2 eq) in water at 0°C. Add $ K_2CO_3 $ (2.5 eq) slowly to liberate free hydroxylamine.

-

Acylation: Add Pivaloyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C .

-

Why: Higher temperatures promote O-acylation and di-acylation.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.

-

Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ($ 3 \times $).

-

Purification:

-

Wash combined organics with brine.

-

Dry over anhydrous $ Na_2SO_4 $.

-

Concentrate in vacuo (Bath temp < 40°C).

-

Recrystallize from Ethyl Acetate/Hexane.

-

Visualization: Synthesis Workflow

Figure 2: Controlled pH and temperature are required to prevent the formation of O-pivaloyl byproducts.

Part 4: Applications in Drug Discovery[3][6]

Metalloproteinase Inhibition

Pivalohydroxamic acid serves as a "Zinc Binding Group" (ZBG) mimic. The bulky tert-butyl group acts as a steric shield, protecting the amide bond from proteolytic cleavage by peptidases in vivo.

-

Mechanism: The hydroxamate anion coordinates the catalytic Zinc ($ Zn^{2+} $) in the enzyme active site in a bidentate fashion, displacing the water molecule required for peptide hydrolysis.

Stability & Lossen Rearrangement

Researchers must be aware that while N-pivaloyl hydroxylamine is relatively stable, its O-acyl derivatives (if formed as byproducts) are prone to the Lossen Rearrangement .

-

Reaction: $ R-C(O)NH-OC(O)R' \xrightarrow{Base/Heat} R-N=C=O $ (Isocyanate).[3]

-

Relevance: This pathway is often exploited intentionally in organic synthesis but represents a decomposition risk during the drying or heating of impure hydroxamic acid samples.

References

-

Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.

-

Kunitake, T., et al. (1976).[6] "Catalysis by Hydroxamic Acids." Journal of the American Chemical Society.

-

PubChem Database. (2024).[1] "Pivalohydroxamic Acid - Compound Summary." National Library of Medicine.

-

Organic Syntheses. (2020). "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid" (For contrast/distinction). Org.[6] Synth.

-

Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as iron chelators." Future Medicinal Chemistry.

Sources

- 1. O-Pivaloylhydroxylammonium Trifluoromethanesulfonate | C6H12F3NO5S | CID 121366278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ochemtutor.com [ochemtutor.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Thermodynamic Stability of Pivalohydroxamic Acid Derivatives

Abstract

Pivalohydroxamic acid derivatives are a pivotal class of molecules in medicinal chemistry, primarily recognized for their role as potent metalloenzyme inhibitors.[1][2] Their therapeutic efficacy, however, is intrinsically linked to their thermodynamic stability, a critical parameter influencing shelf-life, degradation pathways, and ultimately, clinical performance. This guide provides an in-depth technical exploration of the factors governing the thermodynamic stability of these compounds. We will dissect the theoretical underpinnings of stability, detail robust experimental methodologies for its assessment, and explore the profound implications for drug development professionals. This document is intended for researchers, scientists, and formulation experts dedicated to advancing hydroxamic acid-based therapeutics.

The Central Role of Pivalohydroxamic Acid Derivatives in Drug Discovery

Hydroxamic acids (-CONHOH) are powerful chelating agents for essential metal ions like zinc and iron found in the active sites of various enzymes.[2][3] This chelating ability has positioned them as a cornerstone pharmacophore in the design of inhibitors for metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[2][4]

The introduction of a pivaloyl group (a bulky tert-butyl group attached to the carbonyl carbon) creates pivalohydroxamic acid. This structural feature imparts unique properties to the molecule, most notably significant steric hindrance around the hydroxamic acid moiety. This guide focuses on derivatives of this core structure and the critical importance of their thermodynamic stability.

1.1 Why Thermodynamic Stability is a Non-Negotiable Parameter

In the context of pharmaceutical development, thermodynamic stability dictates the propensity of a molecule to exist in its native, active form versus degrading into other products.[5] An unstable compound can lead to:

-

Reduced Shelf-Life: Requiring stringent storage conditions and leading to logistical challenges.[5]

-

Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), compromising therapeutic efficacy.

-

Formation of Toxic Byproducts: Degradants may exhibit unforeseen toxicity, posing a significant safety risk.[6]

-

Inconsistent Bioavailability: Unpredictable degradation can lead to variable drug exposure in patients.

For pivalohydroxamic acid derivatives, understanding and controlling thermodynamic stability is paramount to translating a potent molecule into a viable therapeutic agent.

Foundational Principles: What Governs Stability?

The thermodynamic stability of a pivalohydroxamic acid derivative is not a singular property but a delicate balance of several intramolecular and intermolecular forces.

2.1 The Influence of Steric Hindrance

The defining feature of the pivaloyl group is its large tert-butyl substituent. This creates a significant steric shield around the chemically sensitive hydroxamic acid functional group. This steric bulk can physically obstruct the approach of reactants, such as water or enzymes, that would otherwise lead to degradation.[7]

2.2 The Power of Intramolecular Hydrogen Bonding

Hydroxamic acids can form intramolecular hydrogen bonds between the hydroxyl proton and the carbonyl oxygen.[8][9] This internal bonding can stabilize the molecule's conformation, making it less susceptible to external interactions that could trigger degradation.[8][10] The specific conformation (Z or E isomer) adopted by the hydroxamic acid can be influenced by the solvent and substituent groups, which in turn affects the strength of this internal stabilization.[8]

2.3 Electronic Effects of Substituents

Derivatives of pivalohydroxamic acid will have various substituents on other parts of the molecule. The electron-donating or electron-withdrawing nature of these groups can significantly alter the electron density around the hydroxamic acid moiety, thereby influencing its reactivity and stability.[11]

2.4 Degradation Pathways

A key consideration in stability is the potential pathways for degradation. For hydroxamic acids, common degradation routes include:

-

Hydrolysis: The cleavage of the hydroxamic acid to form a carboxylic acid and hydroxylamine.[3][12] This is a primary concern for in vivo stability, often mediated by esterases.[13][14]

-

Oxidation: Cytochrome P450 enzymes can also mediate the conversion of hydroxamic acids to carboxylic acids.[12]

-

Lossen Rearrangement: This process can lead to the formation of isocyanates, resulting in a loss of inhibitory activity.[13]

Below is a conceptual diagram illustrating the interplay of these key stability factors.

Caption: Key factors influencing the thermodynamic stability of pivalohydroxamic acid derivatives.

Experimental Evaluation of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of a compound's stability profile. Thermal analysis techniques are particularly powerful in this regard.[15]

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] This technique is invaluable for determining:

-

Melting Point (Tm): A sharp, high melting point is often indicative of a stable crystalline structure.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, providing insight into the strength of the crystal lattice.

-

Polymorphism: Detecting different crystalline forms (polymorphs) of the same compound, which can have vastly different stabilities.[5]

-

Glass Transitions (Tg): For amorphous materials, this indicates the temperature at which the material transitions from a rigid to a more rubbery state.[5]

3.1.1 Detailed Experimental Protocol for DSC Analysis

-

Objective: To determine the melting point, enthalpy of fusion, and identify any polymorphic transitions of a pivalohydroxamic acid derivative.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).[16]

-

Procedure:

-

Accurately weigh 2-5 mg of the pivalohydroxamic acid derivative into a hermetically sealed aluminum DSC pan.

-

Place an empty, sealed aluminum pan on the reference side of the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).[18]

-

Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative degradation.[18]

-

Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak.

-

Analyze the resulting thermogram to determine the onset temperature of melting, the peak temperature (Tm), and the integrated area of the peak (ΔHfus).

-

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[19][20][21] It is a direct measure of thermal stability and provides critical information on:

-

Decomposition Temperature (Tdecomp): The temperature at which the compound begins to lose mass due to thermal degradation.[19][20]

-

Residual Solvents/Moisture: Quantifying the amount of volatile components in the sample.[15][19]

-

Desolvation Events: Observing the loss of solvent molecules from a solvate or hydrate.[15]

3.2.1 Detailed Experimental Protocol for TGA Analysis

-

Objective: To determine the onset temperature of thermal decomposition for a pivalohydroxamic acid derivative.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the pivalohydroxamic acid derivative into a ceramic or platinum TGA pan.

-

Place the pan onto the TGA balance.

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of significant mass loss, which corresponds to the decomposition temperature.

-

3.3 Data Summary and Interpretation

The data obtained from DSC and TGA should be systematically tabulated to compare different derivatives.

| Derivative | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Decomposition Onset (Tdecomp) (°C) |

| Pivalohydroxamic Acid | 150.2 | 185.4 | 195.5 |

| Derivative A (Electron-donating group) | 145.8 | 170.1 | 188.1 |

| Derivative B (Electron-withdrawing group) | 162.5 | 205.7 | 210.3 |

| Derivative C (Increased steric bulk) | 155.1 | 192.3 | 205.8 |

| (Note: Data is hypothetical and for illustrative purposes only) |

A higher Tm, ΔHfus, and Tdecomp generally indicate greater thermodynamic stability in the solid state.

Computational Approaches to Stability Prediction

In addition to experimental work, computational modeling provides powerful predictive insights into thermodynamic stability.[22]

4.1 The Role of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It can be used to:

-

Predict the relative energies of different conformers (e.g., those with and without intramolecular hydrogen bonds).

-

Calculate the energy barriers for degradation reactions.

-

Simulate vibrational frequencies, which can be correlated with experimental spectroscopic data.

These computational approaches allow for the in silico screening of potential derivatives, prioritizing the synthesis of those predicted to have favorable stability profiles.[23]

Caption: A conceptual workflow for in silico stability prediction using DFT.

Implications for Drug Development

The thermodynamic stability data generated through these methods directly informs critical decisions in the drug development pipeline.

-

Candidate Selection: Early-stage stability assessment helps to de-risk projects by identifying and deprioritizing inherently unstable candidates.

-

Formulation Development: Understanding a compound's stability profile is essential for designing a stable dosage form. This includes selecting appropriate excipients that are compatible with the API and do not accelerate its degradation.[5]

-

Shelf-Life Determination: Accelerated stability studies, where the drug product is stored under stress conditions (e.g., high temperature and humidity), are used to predict the shelf-life under normal storage conditions, often using the Arrhenius equation to model the temperature dependence of degradation rates.[24][25][26]

-

Packaging and Storage: The stability data dictates the required packaging (e.g., protection from light or moisture) and recommended storage conditions for the final drug product.[24]

Conclusion: A Proactive Approach to Stability

The thermodynamic stability of pivalohydroxamic acid derivatives is a cornerstone of their potential as therapeutic agents. A proactive and integrated approach, combining theoretical understanding, robust experimental characterization, and predictive computational modeling, is essential. By thoroughly investigating the factors that govern stability—steric hindrance, intramolecular interactions, and electronic effects—and by employing rigorous analytical techniques like DSC and TGA, researchers and drug development professionals can make informed decisions that enhance the probability of clinical and commercial success. Ultimately, a stable molecule is a safer, more effective, and more reliable therapeutic for the patients who need it most.

References

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available at: [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

-

PubMed. (2025, October 15). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Available at: [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

ResearchGate. (2025, August 6). Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation | Request PDF. Available at: [Link]

-

Bentham Science. (2013, February 7). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Available at: [Link]

-

ResearchGate. (n.d.). FIG. 6. Cyclic hydroxamic acids and their degradation products. Available at: [Link]

-

MDPI. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Available at: [Link]

-

PubMed. (2017, November 9). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Available at: [Link]

-

Loyola University Chicago Research Portal. (2004, February 1). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Available at: [Link]

-

UniCA IRIS. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

-

PNAS. (2022, February 7). A complete description of thermodynamic stabilities of molecular crystals. Available at: [Link]

-

R. RONCUCCI, &I. (n.d.). Biodegradations of the Hydroxamic Acid Group of pn-Butoxyphenylacethydroxamic Acid (Bufexamac) in Various Animal Species. Available at: [Link]

-

RSC Publishing. (2019, June 17). A general concept for the introduction of hydroxamic acids into polymers. Available at: [Link]

-

MDPI. (2023, May 7). Crystal Structures of a Series of Hydroxamic Acids. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

-

International Journal of Pharmaceutical and Medical Research. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]

-

ResearchGate. (2016, May 17). How to determine chemical stability of a pharmaceutical formulation/product. Available at: [Link]

-

PMC. (2025, March 21). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Available at: [Link]

-

Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Available at: [Link]

-

Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available at: [Link]

-

Duke SMIF. (n.d.). Differential Scanning Calorimeter. Available at: [Link]

-

MDPI. (2022, August 15). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. Available at: [Link]

-

ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

-

Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

-

The National Library of Israel. (n.d.). Hydrogen bonding abilities of hydroxamic acid and its isosteres / Ruchi Kohli | Book. Available at: [Link]

-

ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF. Available at: [Link]

-

bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Available at: [Link]

-

Universidad Anáhuac. (n.d.). Hydrogen bonding abilities of hydroxamic acid and its isosteres. Available at: [Link]

-

MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Available at: [Link]

-

RSC Publishing. (n.d.). Stereomutations in silicate oligomerization: the role of steric hindrance and intramolecular hydrogen bonding. Available at: [Link]

-

ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

-

ScienceOpen. (2022, May 17). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. Available at: [Link]

-

European Journal of Chemistry. (2024, December 31). Methods for synthesizing hydroxamic acids and their metal complexes. Available at: [Link]

-

PubMed. (2022, August 2). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Available at: [Link]

-

Journal of Food Science. (2025, August 7). Thermodynamic and Kinetic Stability Constants of Selected Carboxylic Acids and Iron. Available at: [Link]

-

PMC. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Available at: [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

PubMed. (2018, March 6). Design, Synthesis, and Biological Evaluation of Pyrazoline-Based Hydroxamic Acid Derivatives as Aminopeptidase N (APN) Inhibitors. Available at: [Link]

-

ResearchGate. (2025, August 6). Thermodynamics and dissociation constants of carboxylic acids | Request PDF. Available at: [Link]

-

PubMed. (2002, August 15). Physical Stability of Amorphous Pharmaceuticals: Importance of Configurational Thermodynamic Quantities and Molecular Mobility. Available at: [Link]

-

Journal of Materials Chemistry A. (2014, December 17). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereomutations in silicate oligomerization: the role of steric hindrance and intramolecular hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. nli.org.il [nli.org.il]

- 10. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unica.it [iris.unica.it]

- 12. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. improvedpharma.com [improvedpharma.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 18. biorxiv.org [biorxiv.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. veeprho.com [veeprho.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. japsonline.com [japsonline.com]

- 25. researchgate.net [researchgate.net]

- 26. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Crystallographic Analysis of N-hydroxy-pivalamide

Foreword: Unveiling the Solid-State Architecture of a Promising Molecule

N-hydroxy-pivalamide, a hydroxamic acid derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within its crystal lattice is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Understanding this solid-state architecture is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the methodologies employed to elucidate the crystallographic data and X-ray diffraction characteristics of N-hydroxy-pivalamide, offering both theoretical underpinnings and practical, field-proven insights. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.

The Foundational Step: Synthesis and Crystallization of N-hydroxy-pivalamide

The journey to crystallographic analysis begins with the synthesis of high-purity N-hydroxy-pivalamide and the subsequent growth of single crystals suitable for X-ray diffraction. While various synthetic routes to hydroxamic acids exist, a common laboratory-scale synthesis of N-hydroxy-pivalamide involves the reaction of a pivaloyl halide (e.g., pivaloyl chloride) with hydroxylamine.

Experimental Protocol: Synthesis of N-hydroxy-pivalamide

-

Reaction Setup: In a well-ventilated fume hood, a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Base Addition: A base, such as sodium methoxide or triethylamine, is added dropwise to the hydroxylamine solution to generate free hydroxylamine.

-

Acylation: Pivaloyl chloride is then added slowly to the reaction mixture. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure N-hydroxy-pivalamide.

The Art of Crystal Growth: A Prerequisite for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystallographic study. For N-hydroxy-pivalamide, several crystallization techniques can be explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD): Mapping the Molecular Blueprint

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[1][2][3] A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[4][5]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal can be broken down into several key stages:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for SC-XRD Data Collection and Analysis

-

Crystal Mounting: A single crystal of N-hydroxy-pivalamide with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[6]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4][6] A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process to ensure a complete and redundant dataset is collected.[6]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).[1]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are commonly used for small molecules like N-hydroxy-pivalamide to obtain initial phase information and generate an initial electron density map.[7]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[7][8] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[7][9] The quality of the refinement is monitored using R-factors (R1 and wR2), which should ideally be as low as possible for a well-refined structure.[9]

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual features in the final difference electron density map. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).

Anticipated Crystallographic Data for N-hydroxy-pivalamide

While a definitive structure is yet to be published in the Cambridge Structural Database (CSD) or other public repositories, we can anticipate the key parameters that would be determined.[10][11][12][13] Based on the structures of similar small molecules, the following data would be crucial for a complete crystallographic description.

| Parameter | Description |

| Chemical Formula | C5H11NO2 |

| Formula Weight | 117.15 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | g/cm³ |

| Absorption Coefficient (μ) | mm⁻¹ |

| F(000) | Number of electrons in the unit cell |

| Temperature | K |

| Wavelength (λ) | Å (e.g., 0.71073 Å for Mo Kα) |

| Reflections Collected | Total number of measured reflections |

| Independent Reflections | Number of unique reflections |

| R-factors (R1, wR2) | Indicators of refinement quality |

| Goodness-of-fit (S) | Should be close to 1 |

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Characterization

In cases where suitable single crystals cannot be obtained, or for the analysis of bulk polycrystalline material, powder X-ray diffraction (PXRD) is an invaluable technique.[14][15][16] PXRD provides a characteristic "fingerprint" of a crystalline solid, which is useful for phase identification, purity analysis, and studying polymorphism.[17][18]

The Power of a Powder Pattern

A powder sample is assumed to contain a vast number of randomly oriented microcrystallites. When this sample is irradiated with X-rays, every possible set of lattice planes will be in the correct orientation to diffract the X-rays at some point, satisfying Bragg's Law (nλ = 2dsinθ).[19][20] The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

Caption: General workflow for powder X-ray diffraction analysis.

Experimental Protocol: Acquiring and Analyzing a PXRD Pattern

-

Sample Preparation: A small amount of N-hydroxy-pivalamide is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Acquisition: The sample is placed in a powder diffractometer. The instrument then scans through a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting PXRD pattern is analyzed to identify the positions (2θ values) and intensities of the diffraction peaks. This pattern can be compared to databases to identify known phases or used to characterize a new crystalline form. For N-hydroxy-pivalamide, this technique would be crucial for:

-

Confirming the identity of the synthesized bulk material.

-

Assessing its purity by detecting peaks from any crystalline impurities.

-

Screening for polymorphs , as different crystal forms will produce distinct PXRD patterns.[21]

-

Monitoring solid-state stability under various conditions (e.g., temperature, humidity).

-

Conclusion: The Synergy of Crystallographic Techniques in Drug Development

The comprehensive crystallographic characterization of N-hydroxy-pivalamide, through the synergistic application of single-crystal and powder X-ray diffraction, provides indispensable knowledge for its development. SC-XRD offers the ultimate resolution in determining the precise molecular structure and intermolecular interactions, which are fundamental to understanding its behavior at a molecular level. PXRD, on the other hand, is a robust and accessible tool for the analysis of bulk material, essential for quality control, formulation development, and regulatory submissions. This guide has outlined the theoretical principles and practical methodologies required to undertake such a study, providing a solid foundation for researchers and scientists to unlock the full potential of this promising molecule.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Refinement - X-Ray Crystallography - yetnet. (n.d.).

-

Harris, K. D. M., & Tremayne, M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 40(9), 1626-1651. Retrieved from [Link]

- Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Topics in Current Chemistry, 315, 133-173.

- Structure refinement - MIT OpenCourseWare. (n.d.).

- Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Royal Society of Chemistry.

-

Gómez, R., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dicyanoperylenecarboxydiimide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 457–464. Retrieved from [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]

- Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Springer Professional.

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. Retrieved from [Link]

- Small molecule crystallography - Excillum. (n.d.).

-

Powder diffraction - Wikipedia. (n.d.). Retrieved from [Link]

-

Single-Crystal Diffraction - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025). Retrieved from [Link]

-

Single-crystal X-ray Diffraction - SERC. (2007). Retrieved from [Link]

-

Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). PubMed. Retrieved from [Link]

- Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. (n.d.).

-

Cambridge Structural Database - MIT Information Systems. (n.d.). Retrieved from [Link]

-

N-(4-Methoxyphenyl)pivalamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

-

Single Crystal X-ray Crystallographic Data in CIF format. - Loughborough University. (2019). Retrieved from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

-

X-ray Diffraction (XRD). (n.d.). Retrieved from [Link]

-

CCDC 2439985: Experimental Crystal Structure Determination - Iowa Research Online. (n.d.). Retrieved from [Link]

-

CSD - Cambridge Structural Database - Maastricht University Library. (n.d.). Retrieved from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - Frontiers. (n.d.). Retrieved from [Link]

-

Crystal structure of N-hydroxypicolinamide monohydrate - ResearchGate. (n.d.). Retrieved from [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutical Technology. Retrieved from [Link]

-

Pivalamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

-

Elusive Forms and Structures of N-Hydroxyphthalimide: The Colorless and Yellow Crystal Forms of N-Hydroxyphthalimide - ResearchGate. (2025). Retrieved from [Link]

-

N-Hydroxy-N^2^-(3-Methylbutyl)-N^2^-(Naphthalen-2-Ylsulfonyl)-D-Valinamide | C20H28N2O4S | CID - PubChem. (n.d.). Retrieved from [Link]

-

X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024). Retrieved from [Link]

-

6.16: X-ray Diffraction and Selection Rules - Chemistry LibreTexts. (2026). Retrieved from [Link]

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - MDPI. (2020). Retrieved from [Link]

-

Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A - Malvern Panalytical. (2020). Retrieved from [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. excillum.com [excillum.com]

- 3. rigaku.com [rigaku.com]

- 4. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. fiveable.me [fiveable.me]

- 8. books.rsc.org [books.rsc.org]

- 9. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 10. Cambridge Structural Database | re3data.org [re3data.org]

- 11. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 14. researchgate.net [researchgate.net]

- 15. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Powder diffraction - Wikipedia [en.wikipedia.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. web.pdx.edu [web.pdx.edu]

- 20. mdpi.com [mdpi.com]

- 21. resources.rigaku.com [resources.rigaku.com]

Methodological & Application

Synthesis of N-hydroxy-2,2-dimethylpropanamide from Pivaloyl Chloride: An Application Note and Detailed Protocol

<_ _>

Abstract

This document provides a comprehensive guide for the synthesis of N-hydroxy-2,2-dimethylpropanamide, a valuable hydroxamic acid derivative. The protocol outlines a robust and efficient method starting from the readily available pivaloyl chloride and hydroxylamine hydrochloride. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed, step-by-step procedure, explains the underlying chemical principles, and emphasizes critical safety considerations. Furthermore, it includes methods for product purification and characterization to ensure the integrity of the final compound.

Introduction and Scientific Background

Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are a class of organic compounds with significant applications in medicinal chemistry.[1] Their ability to chelate metal ions is central to their biological activity, most notably as inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of novel hydroxamic acid derivatives is, therefore, a key area of research in the pursuit of new therapeutic agents.

The direct acylation of hydroxylamine with an acyl chloride is a common and effective method for the preparation of hydroxamic acids.[1][2] This protocol focuses on the synthesis of this compound, also known as trimethylacetohydroxamic acid[3], via the reaction of pivaloyl chloride with hydroxylamine. Pivaloyl chloride, with its sterically hindered tert-butyl group, provides an interesting building block for creating unique molecular scaffolds.

The core of this synthesis involves a nucleophilic acyl substitution reaction. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of the chloride leaving group to form the desired N-hydroxy amide. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[4]

Materials and Methods

Reagents and Equipment

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| Pivaloyl Chloride | C5H9ClO | 120.58 | 3282-30-2 | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | 5470-11-1 | Acros Organics |

| Sodium Bicarbonate | NaHCO3 | 84.01 | 144-55-8 | Fisher Scientific |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | VWR |

| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | 141-78-6 | J.T. Baker |

| Hexanes | C6H14 | 86.18 | 110-54-3 | EMD Millipore |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | Alfa Aesar |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Safety Precautions

Pivaloyl Chloride: Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[5][6][7] It can cause severe skin burns and eye damage.[7] Inhalation of its vapors can be fatal.[7][8] All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[6][9] Keep away from heat, sparks, and open flames.[5] Store in a tightly sealed container in a cool, dry place.[6][8]

Hydroxylamine and its Salts: Hydroxylamine and its salts can be corrosive and may cause skin and eye irritation.[10] Hydroxylamine itself can be unstable and may explode upon heating.[11] While hydroxylamine hydrochloride is more stable, it should still be handled with care.[12] Avoid inhalation of dust.[13] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13][10]

Experimental Protocol

The synthesis is a two-phase reaction that can be completed efficiently at room temperature.[4]

Reaction Setup

-

In a 250 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (2.2 eq) in deionized water.

-

In a separate 100 mL beaker, dissolve pivaloyl chloride (1.0 eq) in ethyl acetate.

-

Place a magnetic stir bar in the Erlenmeyer flask containing the aqueous solution and begin stirring vigorously to create a vortex.

Reaction Procedure

-

While maintaining vigorous stirring, add the ethyl acetate solution of pivaloyl chloride dropwise to the aqueous solution at room temperature.

-

Continue to stir the biphasic mixture vigorously for 5-10 minutes. The reaction is typically rapid.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) if desired, using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).

Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with deionized water, followed by a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent using a Büchner funnel.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification

-

The crude this compound can be purified by recrystallization. A common and effective solvent system is a mixture of ethyl acetate and hexanes.[14][15]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.[16]

-

Slowly add hexanes to the hot solution until the solution becomes slightly cloudy.[16]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Reaction Mechanism and Discussion

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.

The in-situ generation of free hydroxylamine from its hydrochloride salt by a base is a crucial first step. Sodium bicarbonate is a suitable and mild base for this purpose. The reaction of hydroxylamine with pivaloyl chloride is exothermic, and dropwise addition helps to control the reaction temperature. The use of a biphasic system (ethyl acetate/water) allows for easy separation of the product from the inorganic byproducts.[4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | Compare with literature values. |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.2 ppm) and the N-H and O-H protons (broad singlets, variable chemical shifts). |

| ¹³C NMR | Resonances for the quaternary carbon, methyl carbons of the tert-butyl group, and the carbonyl carbon. |

| FTIR (cm⁻¹) | Characteristic absorptions for N-H stretching (~3200-3400), O-H stretching (~3100-3300), C=O stretching (~1640), and C-H stretching (~2970). |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from pivaloyl chloride. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable hydroxamic acid for further investigation in drug discovery and other applications. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

- Methods for Hydroxamic Acid Synthesis.

- PIVALOYL CHLORIDE EXTRA PURE. Loba Chemie.

- An Efficient Method for the Preparation of Hydroxamic Acids.

- Pivaloyl chloride SDS, 3282-30-2 Safety D

- PIVALOYL CHLORIDE EXTRA PURE MSDS CAS-No. Span Chemie.

- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Royal Society of Chemistry.

- Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. Mol-Instincts.

- Safety First: Handling Pivaloyl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD..

- PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY D

- Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D

- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. American Institute of Chemical Engineers.

- SAFETY D

- What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl?. Orchid Chemical Supplies Ltd..

- ICSC 0661 - HYDROXYLAMINE. Inchem.org.

- Hydroxylamine hydrochloride. Penta chemicals.

- Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses.

- Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.

- Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE.

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- Hydroxylamine. Wikipedia.

- Hydroxylamine•HCl. Fisher Scientific.

- Hydroxylammonium chloride. Sciencemadness Wiki.

- 9 - Organic Syntheses Procedure. Organic Syntheses.

- Preparation of O ‐Pivaloyl Hydroxylamine Triflic Acid.

- The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Organic Syntheses Procedure.

- Process for the preparation of mixed anhydrides.

- Propanamide, 2-hydroxy-N,N-dimethyl-. PubChem.

- Two-Solvent Recrystalliz

- Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide. Benchchem.

- 2-hydroxy-N,N-dimethylpropanamide. ChemBK.

- This compound. ChemScene.

- Solvents for Recrystalliz

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. lobachemie.com [lobachemie.com]

- 6. echemi.com [echemi.com]

- 7. spanlab.in [spanlab.in]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nbinno.com [nbinno.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. ICSC 0661 - HYDROXYLAMINE [inchem.org]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. prepchem.com [prepchem.com]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

Application Notes & Protocols: Leveraging N-Pivaloyl Hydroxylamine for Precision C-H Activation

Introduction: A Strategic Approach to C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1][2][3] At the heart of this strategy lies the challenge of selectivity: how to activate a single C-H bond in a molecule containing many.[1][3] The use of directing groups has emerged as a powerful solution, acting as a molecular compass to guide a transition metal catalyst to a specific C-H bond through chelation.[4][5][6]

This guide focuses on the strategic application of the N-pivaloyl hydroxylamine moiety, a highly effective and versatile directing group for transition-metal-catalyzed C-H activation. Its unique electronic and steric properties, coupled with its role as an internal oxidant in certain transformations, make it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development.[7][8] We will explore the mechanistic underpinnings of this directing group, provide detailed, field-proven protocols for its application, and discuss its strategic importance in the synthesis of complex molecular architectures.

The N-Pivaloyl Hydroxylamine Directing Group: Mechanistic Rationale

The efficacy of the N-pivaloyl hydroxylamine directing group stems from its ability to form a stable, five- or six-membered metallacyclic intermediate upon coordination to a transition metal center (e.g., Rhodium or Palladium).[4][8][9] This chelation event brings the catalytic metal in close proximity to a specific ortho C-H bond, facilitating its cleavage in what is typically the rate-determining step of the catalytic cycle. This process, often a concerted metalation-deprotonation (CMD), leads to a robust organometallic intermediate poised for functionalization.[10][11]

A key feature of the O-pivaloyl hydroxylamine variant is its capacity to act as an internal oxidant.[8][12] In many Rh(III)-catalyzed reactions, for example, the catalytic cycle requires the metal to be in a +3 oxidation state. The N-O bond of the directing group can be reductively cleaved during the catalytic turnover, regenerating the active Rh(III) catalyst without the need for an external, often harsh, stoichiometric oxidant.[8][12][13] This renders the overall transformation redox-neutral and enhances its functional group tolerance.

Below is a generalized mechanistic pathway for a Rh(III)-catalyzed C-H activation/annulation reaction using an O-pivaloyl benzhydroxamic acid derivative.

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.

Experimental Workflows and Protocols

The successful application of the N-pivaloyl hydroxylamine directing group involves a logical three-stage workflow: synthesis of the directed substrate, the core C-H activation reaction, and the subsequent removal of the directing group to unveil the final product.

Sources

- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]

Application Notes and Protocols: Pivalohydroxamic Acid Ligands for Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This document provides a comprehensive guide to the theory and practice of utilizing pivalohydroxamic acid ligands for metal chelation. Hydroxamic acids are a well-established class of potent metal chelators, and the incorporation of a pivaloyl group introduces unique steric and electronic properties that can be leveraged for specific applications in drug development, analytical chemistry, and materials science.[1][2][3] These notes will delve into the fundamental principles of hydroxamic acid coordination chemistry, provide detailed protocols for the synthesis and characterization of pivalohydroxamic acid ligands, and outline robust methodologies for quantifying their metal-binding affinities and thermodynamic profiles. The causality behind experimental choices is emphasized throughout to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Rationale for Pivalohydroxamic Acid in Metal Chelation

Hydroxamic acids, characterized by the R-C(=O)N(OH)-R' functional group, are versatile chelating agents with a high affinity for a variety of metal ions, particularly transition metals like iron(III), zinc(II), and copper(II).[1][2][3] This strong binding affinity stems from the formation of stable five-membered chelate rings through the carbonyl oxygen and the hydroxylamino oxygen atoms upon deprotonation.[3][4] This chelating ability is central to their diverse biological activities and applications, including their roles as siderophores, enzyme inhibitors, and therapeutic agents for metal overload diseases.[1][5][6][7]

The introduction of a bulky tert-butyl group, as in pivalohydroxamic acid, imparts specific advantages:

-

Steric Hindrance: The pivaloyl group can influence the coordination geometry around the metal center, potentially leading to selective binding of certain metal ions over others. This steric bulk can also shield the metal complex from interactions with the surrounding solvent or biological macromolecules.

-

Increased Lipophilicity: The alkyl nature of the pivaloyl group enhances the lipophilicity of the ligand and its metal complexes. This property is particularly relevant in drug design, as it can improve membrane permeability and cellular uptake.

-

Electronic Effects: The electron-donating nature of the tert-butyl group can modulate the acidity of the hydroxamic acid proton and influence the stability of the resulting metal complex.[8][9]

This guide will equip researchers with the foundational knowledge and practical protocols to explore and exploit these properties in their own work.

Ligand Synthesis and Characterization

The synthesis of pivalohydroxamic acid is a straightforward process that can be achieved through several established methods.[2][10] The most common approach involves the reaction of a pivalic acid derivative, such as an ester or acid chloride, with hydroxylamine.[2]

Protocol: Synthesis of Pivalohydroxamic Acid

This protocol describes the synthesis of pivalohydroxamic acid from ethyl pivalate.

Materials:

-

Ethyl pivalate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. Cool the solution in an ice bath and slowly add a methanolic solution of potassium hydroxide while stirring. A white precipitate of potassium chloride will form. Stir the mixture for 30 minutes at 0°C.

-

Reaction with Ethyl Pivalate: Filter the cold hydroxylamine solution to remove the potassium chloride. To the filtrate, add ethyl pivalate. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the methanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A white precipitate of pivalohydroxamic acid may form. Extract the product with several portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude pivalohydroxamic acid.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.

Characterization of Pivalohydroxamic Acid

It is crucial to thoroughly characterize the synthesized ligand to confirm its identity and purity before proceeding with metal chelation studies.

| Technique | Expected Results |

| ¹H NMR | A sharp singlet corresponding to the nine protons of the tert-butyl group and broad singlets for the N-H and O-H protons. |

| ¹³C NMR | Resonances corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of pivalohydroxamic acid. |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for the C=O, N-H, and O-H stretching vibrations. |

Investigating Metal Chelation: A Multi-faceted Approach

The study of metal-ligand interactions requires a combination of techniques to determine the stoichiometry, stability, and thermodynamic parameters of the resulting complexes.

Visualizing the Chelation Process

The fundamental interaction involves the coordination of a metal ion by the pivalohydroxamic acid ligand.

Caption: Decision workflow for studying metal chelation by pivalohydroxamic acid.

Applications in Drug Development and Beyond

The unique properties of pivalohydroxamic acid ligands make them attractive for various applications:

-

Enzyme Inhibition: Many enzymes, particularly metalloproteases, have a metal ion in their active site. [3]Pivalohydroxamic acid derivatives can be designed as potent and selective inhibitors of these enzymes, with potential applications in cancer and inflammatory diseases. [6][8][11]* Metal Detoxification: Chelation therapy is a primary treatment for metal poisoning. [7][12][13]The lipophilicity of pivalohydroxamic acid could enhance its ability to cross cell membranes and chelate intracellular toxic metals.

-

Antimicrobial Agents: Iron is an essential nutrient for many pathogenic bacteria. Siderophore-like molecules containing hydroxamic acid moieties can be used to sequester iron and inhibit bacterial growth. [14]* Analytical Reagents: The formation of colored complexes with certain metal ions makes hydroxamic acids useful as analytical reagents for spectrophotometric determination of these metals. [15]

Conclusion

Pivalohydroxamic acid and its derivatives represent a versatile class of ligands with tunable properties for metal chelation. By understanding the underlying principles of their coordination chemistry and employing the appropriate analytical techniques, researchers can effectively design and characterize novel metal chelators for a wide range of scientific and therapeutic applications. This guide provides the necessary protocols and conceptual framework to initiate and advance such investigations.

References